
2-Aminothiazole,sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazole sulfate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminothiazole sulfate can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a condensation reaction between α-haloketones and thioureas in a polar solvent . Another method involves the direct coupling of ketones and thiourea using iodine and dimethyl sulfoxide as a catalytic oxidative system . These methods typically yield moderate to good results.
Industrial Production Methods
In industrial settings, the synthesis of 2-aminothiazole sulfate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Hantzsch reaction is commonly employed due to its efficiency and the availability of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminothiazole sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Aminothiazole sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-aminothiazole sulfate involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell proliferation . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
2-Aminothiazole sulfate can be compared with other similar compounds such as:
Thiazole: The parent compound, which lacks the amino group.
2-Methylthiazole: A derivative with a methyl group instead of an amino group.
4-Aminothiazole: A positional isomer with the amino group at the fourth position.
Uniqueness
The presence of both the amino group and the sulfate moiety in 2-aminothiazole sulfate imparts unique chemical and biological properties, making it more versatile in its applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H10N4O4S3 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
sulfuric acid;1,3-thiazol-2-amine |
InChI |
InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4) |
Clave InChI |
SVJRDEAJKQMTMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



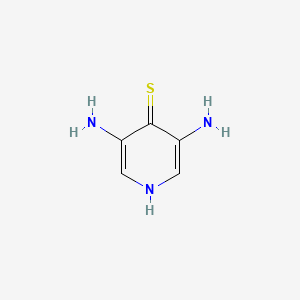

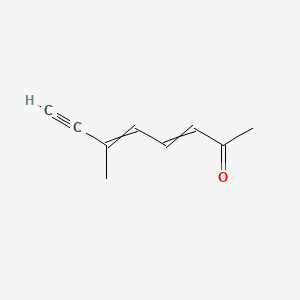
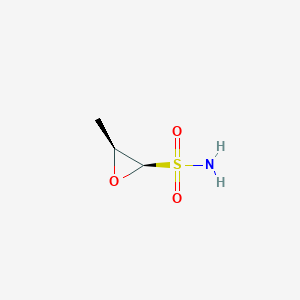

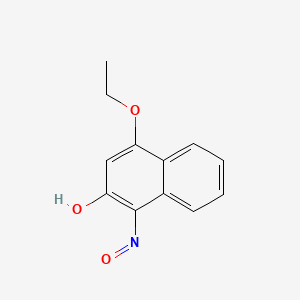

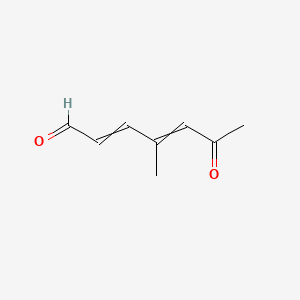

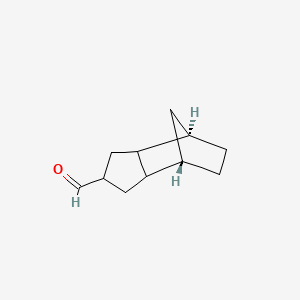
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)

